1-Ethyl-1H-imidazole-2-sulfonyl chloride
Description
Significance of Imidazole-Based Compounds in Organic Synthesis and Chemical Sciences
The imidazole (B134444) nucleus, a five-membered aromatic ring containing two nitrogen atoms, is a cornerstone of heterocyclic chemistry. First synthesized in 1858, this structure is present in a vast array of biologically active molecules and functional materials. journalijcar.orgnih.gov Imidazoles are amphoteric, meaning they can function as both weak acids and weak bases, and are generally stable under various thermal and chemical conditions. journalijcar.orgtsijournals.com
The significance of imidazole derivatives is particularly pronounced in medicinal chemistry, where the imidazole ring is considered a "privileged" scaffold. journalijcar.orgnih.gov Its ability to act as a hydrogen bond donor and acceptor facilitates molecular recognition at various biological targets. nih.gov Consequently, imidazole-based compounds exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and antiviral properties. journalijcar.orgnih.gov Beyond pharmaceuticals, imidazole derivatives are utilized as catalysts in industrial processes and as components in advanced materials for applications like corrosion inhibition. journalijcar.orgnbinno.com
Role of Sulfonyl Chlorides as Key Synthetic Intermediates
Sulfonyl chlorides (R-SO₂Cl) are a highly important class of organic compounds, primarily valued for their role as versatile synthetic intermediates. magtech.com.cn Their reactivity is dominated by the electrophilic sulfur atom, making them susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. enamine.netscribd.com
The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with a primary or secondary amine is one of the most reliable and widely used transformations in organic synthesis. enamine.net This reaction is fundamental to the discovery of new drugs, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents. nih.gov Furthermore, sulfonyl chlorides serve as building blocks in the production of agrochemicals, dyes, and pigments. Their utility also extends to materials science, where they can be used to modify surfaces and polymers, such as in the postsynthetic modification of metal-organic frameworks (MOFs) to introduce new functionalities. rsc.org
Rationale for Dedicated Academic Investigation of 1-Ethyl-1H-imidazole-2-sulfonyl chloride
The dedicated academic investigation of this compound is driven by the unique combination of its structural features. The compound merges the biologically relevant imidazole core with the synthetically versatile sulfonyl chloride functional group, creating a specialized building block for targeted synthesis.
The rationale for its study can be broken down as follows:
Directed Reactivity: The ethyl group at the N-1 position of the imidazole ring serves to block that site from undergoing reactions, thereby directing functionalization through the sulfonyl chloride group. This allows for precise control in multi-step syntheses.
Novel Derivative Synthesis: The compound is a direct precursor to a specific class of N-ethyl-imidazole-based sulfonamides. These derivatives are of interest in drug discovery, where subtle changes in the structure of a lead compound, such as the specific substitution pattern on the imidazole ring, can significantly impact biological activity and selectivity.
Modulation of Physicochemical Properties: The ethyl group and the position of the sulfonyl chloride at the C2 position influence the electronic properties of the entire molecule. Research into its reactivity can provide insights into how the imidazole ring modulates the electrophilicity of the sulfonyl chloride group, compared to simpler aryl or alkyl sulfonyl chlorides.
Precursor for Fused Heterocycles: The reactive nature of the C2-sulfonyl chloride group, adjacent to a ring nitrogen, presents possibilities for intramolecular cyclization reactions to form novel fused heterocyclic systems, which are often targets in medicinal chemistry.
Overview of Research Domains for Sulfonyl Imidazoles
The broader class of sulfonyl imidazoles, which includes isomers and derivatives of the title compound, finds application across several key research domains.
Medicinal Chemistry: The primary application is the synthesis of novel sulfonamides for therapeutic use. By combining the imidazole scaffold with various amines, chemists can generate large libraries of compounds for screening against different diseases, including bacterial infections and cancer. nih.gov
Organic Synthesis and Catalysis: Certain sulfonyl imidazoles are employed not as building blocks but as reagents themselves. For instance, imidazole-1-sulfonyl azide (B81097) is a well-established reagent for diazo-transfer reactions, a critical process for converting primary amines into azides. researchgate.netorganic-chemistry.org This highlights the role of the imidazole moiety in creating stable, yet reactive, reagents for specific chemical transformations.
Chemical Biology: Related sulfonyl fluorides are widely used as covalent probes to study protein function and identify binding sites, a field known as chemoproteomics. enamine.netnih.gov Sulfonyl imidazoles, with their tunable reactivity, represent a class of compounds that could be developed into similar tools for exploring biological systems.
Materials Science: As reactive intermediates, sulfonyl imidazoles can be used to functionalize polymers and surfaces. Their incorporation into materials like MOFs can introduce specific binding sites or catalytic centers, tailoring the material's properties for applications in chemical separation, gas storage, or heterogeneous catalysis. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
89501-89-3 |
|---|---|
Molecular Formula |
C5H7ClN2O2S |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
1-ethylimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3 |
InChI Key |
QEGZEUYECGBFBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 1h Imidazole 2 Sulfonyl Chloride
Precursor Synthesis and Functionalization of 1-Ethyl-1H-imidazole Ring
The foundational step in synthesizing the target compound is the preparation of the 1-Ethyl-1H-imidazole precursor. This is typically achieved through the N-alkylation of the parent imidazole (B134444) ring. The reaction involves treating imidazole with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic substitution. wjpsonline.comnih.gov
Once 1-Ethyl-1H-imidazole is obtained, the next critical challenge is the functionalization of the C2 position. The imidazole ring is relatively resistant to direct electrophilic substitution at this carbon. Direct halogenation, for instance, can be unselective and lead to a mixture of products. wjpsonline.comglobalresearchonline.net Therefore, a more strategic approach is often required. A common and effective method for introducing functionality at the C2 position is through the synthesis of a 2-mercaptoimidazole (B184291) derivative (an imidazole-2-thione). This intermediate, 1-Ethyl-1H-imidazole-2-thiol, serves as a versatile precursor for the subsequent introduction of the sulfonyl chloride group via oxidation. The preparation of 2-mercaptoimidazoles from α-amino ketones or aldehydes and thiocyanates is a well-established method for creating this functionality. globalresearchonline.net
Direct and Indirect Chlorosulfonation Strategies for Imidazole Systems
The introduction of the sulfonyl chloride moiety onto the imidazole ring can be approached through several distinct chemical pathways. These methods range from direct sulfonation followed by chlorination to the oxidative transformation of sulfur-containing precursors.
A classical approach to preparing sulfonyl chlorides is the sulfonation of a heterocyclic ring to yield a sulfonic acid, which is then converted to the sulfonyl chloride. Direct sulfonation of imidazole has been reported, but the conditions can be harsh. pharmaguideline.com For N-alkylated imidazoles, direct reaction with chlorosulfonic acid may not lead to the desired C2-sulfonylated product. For example, the reaction between 1-methylimidazole (B24206) and chlorosulfonic acid has been shown to produce 1-methylimidazolium (B8483265) chlorosulfate, an ionic liquid, rather than a ring-sulfonylated compound. researchgate.net This indicates that direct chlorosulfonation of the 1-Ethyl-1H-imidazole ring at the C2 position is challenging and may not be a viable high-yield pathway.
A more reliable and widely employed strategy for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiol precursors. researchgate.net This pathway is particularly applicable to the synthesis of 1-Ethyl-1H-imidazole-2-sulfonyl chloride, starting from the 1-Ethyl-1H-imidazole-2-thiol intermediate discussed previously. This two-step approach involves the initial synthesis of the thiol followed by its conversion to the target sulfonyl chloride.
A variety of oxidizing systems have been developed for this transformation. These methods are often efficient and proceed under mild conditions, making them suitable for sensitive heterocyclic substrates. Common reagents include N-chlorosuccinimide (NCS) in the presence of a chloride source and water, or combinations of hydrogen peroxide (H₂O₂) with a catalyst. organic-chemistry.orgresearchgate.netsemanticscholar.org The oxidation of 1-methyl-1H-imidazole-2-thiol has been studied, yielding products such as sulfonic acids and disulfides, demonstrating the reactivity of this substrate class towards oxidation. researchgate.net By selecting appropriate oxidative chlorination reagents, the synthesis can be directed towards the desired sulfonyl chloride.
| Thiol/Sulfide Precursor | Reagent System | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Various Thiols | H₂O₂ / ZrCl₄ | CH₂Cl₂, Room Temp | 85-96 | organic-chemistry.org |
| Various Thiols | NCS / HCl (dilute) | CH₂Cl₂, 0°C to Room Temp | Good | semanticscholar.org |
| S-Alkyl Isothiourea Salts | NaClO₂ | CH₃CN/H₂O, 0°C to Room Temp | High | organic-chemistry.org |
| Various Thiols | H₂O₂ / SOCl₂ | CH₂Cl₂, 0°C to Room Temp | Excellent | organic-chemistry.org |
Another effective indirect method involves the conversion of a sulfonyl hydrazide intermediate to the corresponding sulfonyl chloride. This transformation provides a clean and rapid route to the target compound, assuming the precursor sulfonyl hydrazide is accessible. mdpi.com The reaction is typically carried out using a chlorinating agent such as N-chlorosuccinimide (NCS) in an appropriate solvent like acetonitrile. mdpi.comresearchgate.net This method is valued for its mild conditions and high efficiency, often affording the desired sulfonyl chlorides in excellent yields. researchgate.net While this approach would first require the synthesis of 1-Ethyl-1H-imidazole-2-sulfonyl hydrazide, it represents a powerful conversion for late-stage synthesis.
| Sulfonyl Hydrazide Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzenesulfonohydrazide | NCS | CH₃CN | 2 | 98 | mdpi.comresearchgate.net |
| Benzenesulfonohydrazide | NCS | CH₃CN | 2 | 97 | mdpi.comresearchgate.net |
| 4-Methoxybenzenesulfonohydrazide | NCS | CH₃CN | 2 | 96 | mdpi.comresearchgate.net |
| Naphthalene-2-sulfonohydrazide | NCS | CH₃CN | 2 | 95 | mdpi.comresearchgate.net |
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the synthesis of this compound requires careful consideration of reaction parameters to maximize yield and purity while minimizing side reactions. Key factors include the choice of solvent and the potential use of catalysts.
The choice of solvent is critical in any synthesis involving sulfonyl chlorides, as these compounds can be susceptible to solvolysis, particularly hydrolysis. nih.govresearchgate.net To mitigate this, reactions are typically conducted in anhydrous aprotic solvents. Acetonitrile is frequently used for reactions involving NCS and in photocatalytic systems due to its ability to dissolve a wide range of reactants while remaining relatively inert. nih.govacs.org Dichloromethane is another common choice, particularly for oxidative chlorinations at low temperatures. nih.gov The solvent can influence not only the stability of the product but also the reaction kinetics and the solubility of reagents and intermediates.
Catalysis can play a significant role in improving the efficiency of sulfonyl chloride synthesis. In Sandmeyer-type reactions, which convert diazonium salts to sulfonyl chlorides, copper salts such as CuCl or CuCl₂ are essential catalysts. nih.govacs.org While not directly applicable to the oxidation of a thiol, this highlights the importance of metal catalysis in certain C-S bond-forming reactions. For direct chlorosulfonation reactions of aromatic compounds, additives like sulfamic acid have been employed as catalysts to inhibit the formation of sulfone byproducts, thereby improving the yield and quality of the desired sulfonyl chloride. google.com In modern synthetic chemistry, photocatalysis has also emerged as a powerful tool for generating sulfonyl chlorides under mild conditions, often showing high functional group tolerance. nih.govnih.gov The selection of an appropriate catalytic system is therefore a key consideration for optimizing the synthesis of specialized sulfonyl chlorides.
Reactivity and Reaction Pathways of 1 Ethyl 1h Imidazole 2 Sulfonyl Chloride
Nucleophilic Acyl Substitution Reactions of the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a potent electrophile, making it susceptible to attack by various nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution-type mechanism, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.
Formation of Sulfonamides with Amines
The reaction of 1-Ethyl-1H-imidazole-2-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This reaction, known as sulfonylation, is one of the most common transformations for sulfonyl chlorides. rsc.orgekb.eg It is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. rsc.org The nucleophilicity of the amine plays a role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines. rsc.org The resulting N-substituted 1-ethyl-1H-imidazole-2-sulfonamides are stable compounds with potential applications in medicinal chemistry, as the sulfonamide functional group is a key feature in many therapeutic agents. ekb.egresearchgate.net The existence of 1-ethyl-1H-imidazole-2-sulfonamide, the product of the reaction with ammonia, is documented.
Table 1: Synthesis of Sulfonamides from this compound
| Amine Type | Nucleophile | Product |
| Primary Amine | R-NH₂ | 1-Ethyl-N-alkyl-1H-imidazole-2-sulfonamide |
| Secondary Amine | R₂NH | 1-Ethyl-N,N-dialkyl-1H-imidazole-2-sulfonamide |
| Ammonia | NH₃ | 1-Ethyl-1H-imidazole-2-sulfonamide |
Synthesis of Sulfonate Esters with Alcohols and Phenols
In a reaction analogous to sulfonamide formation, this compound can react with alcohols and phenols to yield sulfonate esters. researchtrends.net This esterification is also typically performed in the presence of a base like pyridine to act as a scavenger for HCl. youtube.comyoutube.com The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. enovatia.comresearchgate.net The reaction conditions can be controlled to favor the formation of these esters, which are generally stable and can be purified using standard techniques. researchtrends.netresearchgate.net
Table 2: Synthesis of Sulfonate Esters
| Reactant | General Formula | Product Name |
| Alcohol | R-OH | Alkyl 1-ethyl-1H-imidazole-2-sulfonate |
| Phenol | Ar-OH | Aryl 1-ethyl-1H-imidazole-2-sulfonate |
Derivatization to Sulfonyl Thioesters with Thiols
The formation of sulfonyl thioesters can be achieved through the reaction of this compound with thiols (mercaptans). This transformation allows for the creation of a sulfur-sulfur bond. While less common than the synthesis of sulfonamides or sulfonate esters, methods exist for this conversion. One approach involves the direct reaction of the sulfonyl chloride with a thiol in the presence of a base. Alternative modern methods describe a one-pot synthesis where a phosphine-mediated deoxygenation of the sulfonyl chloride forms a transient intermediate that is then trapped by a thiol to form the thioester. researchgate.net
Table 3: Synthesis of Sulfonyl Thioesters
| Reactant | General Formula | Product Name |
| Thiol | R-SH | S-Alkyl 1-ethyl-1H-imidazole-2-sulfonothioate |
| Thiophenol | Ar-SH | S-Aryl 1-ethyl-1H-imidazole-2-sulfonothioate |
Reactions with Carbanions and Organometallic Reagents for Sulfone and Sulfoxide (B87167) Derivatives
To form a carbon-sulfur bond, this compound can be reacted with carbon-based nucleophiles such as organometallic reagents.
Synthesis of Sulfones: The reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) provides a direct route to sulfones. In this process, the carbanionic part of the organometallic reagent attacks the sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable C-SO₂-C linkage. This method is a versatile tool for creating unsymmetrical sulfones where one of the organic groups is the 1-ethyl-1H-imidazol-2-yl moiety.
Synthesis of Sulfoxides: The direct synthesis of sulfoxides from sulfonyl chlorides is not a straightforward conversion. It typically requires a reduction of the sulfonyl chloride. For instance, sulfonyl chlorides can be reduced in situ to a sulfinyl chloride or another active sulfinylating agent, which can then react with an amine to form a sulfinamide. nih.gov These sulfinamide intermediates could potentially be further manipulated to yield sulfoxides, but a direct, one-step reaction with an organometallic reagent to form a sulfoxide is not a standard pathway.
Table 4: Synthesis of Sulfone Derivatives
| Reagent Type | General Formula | Product Class |
| Grignard Reagent | R-MgX | 2-(Alkyl/Aryl-sulfonyl)-1-ethyl-1H-imidazole |
| Organolithium | R-Li | 2-(Alkyl/Aryl-sulfonyl)-1-ethyl-1H-imidazole |
Electrophilic Reactivity and Functionalization of the Imidazole (B134444) Heterocycle
Beyond the reactions of the sulfonyl chloride group, the imidazole ring itself can participate in various transformations, although its reactivity is influenced by the strongly electron-withdrawing sulfonyl chloride substituent.
Palladium-Catalyzed C-S Bond Formations
Transition metal-catalyzed reactions have become powerful tools for bond formation. rsc.org In the context of this compound, palladium catalysis can be envisioned for C-S bond formation through C-H activation. Specifically, the compound can serve as a sulfonylating agent in the palladium-catalyzed direct C-H sulfonylation of arenes and heteroarenes. acs.orgnih.gov In such a reaction, a C-H bond of another aromatic substrate is activated by the palladium catalyst, which then facilitates the coupling with the sulfonyl chloride, leading to the formation of a diaryl or heteroaryl-aryl sulfone. researchgate.net This methodology allows for the direct installation of the 1-ethyl-1H-imidazole-2-sulfonyl group onto various aromatic systems, bypassing the need for pre-functionalized substrates. acs.orgnih.gov While palladium catalysis can also promote the desulfonylation of sulfonyl chlorides, its use in forming C-S bonds via C-H functionalization is a significant modern application. nih.gov
Table 5: Palladium-Catalyzed C-H Sulfonylation
| Substrate | Catalyst System (Example) | Product Type |
| Arene (Ar-H) | Pd(OAc)₂ / Ligand | 2-(Arylsulfonyl)-1-ethyl-1H-imidazole |
An article focusing solely on the chemical compound “this compound” as requested cannot be generated. A thorough search of available scientific literature and chemical databases indicates that specific research detailing the reactivity and reaction pathways of this particular compound, as outlined in the user's request, is not publicly available.
The search results did not yield any specific data for "this compound" in the context of:
Metal-Catalyzed Cross-Coupling Reactions
Cycloaddition and Annulation Reactions
Reductive Transformations of the Sulfonyl Chloride Group
Detailed Mechanistic Investigations, including kinetic studies, elucidation of intermediates and transition states, or the role of catalysis in its specific reactions.
Information found was for different isomers (e.g., 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride), related but distinct compounds (e.g., arenesulfonyl chlorides), or general reaction types that did not involve the specified compound. Providing an article based on analogies to these other compounds would be scientifically speculative and would violate the strict instruction to focus solely on "this compound."
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Applications of 1 Ethyl 1h Imidazole 2 Sulfonyl Chloride in Modern Organic Synthesis
Versatile Reagent for the Construction of Complex Sulfonylated Compounds
The primary application of 1-Ethyl-1H-imidazole-2-sulfonyl chloride is as a potent sulfonylating agent. The sulfonyl chloride functional group is well-established in organic chemistry for its efficient reaction with a wide array of nucleophiles. This reactivity allows for the straightforward synthesis of sulfonamides and sulfonate esters, which are key functional groups in medicinal chemistry and materials science. scribd.com
The reaction with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base, to yield the corresponding sulfonamides. Similarly, its reaction with alcohols or phenols affords sulfonate esters. The imidazole (B134444) core of the reagent itself can influence the reaction kinetics and selectivity compared to simpler alkyl or aryl sulfonyl chlorides.
Table 1: Potential Reactions for the Synthesis of Sulfonylated Compounds
| Nucleophile Type | Substrate Example | Product Class | Potential Application Area |
|---|---|---|---|
| Primary Amine | Aniline | N-Aryl-1-ethyl-1H-imidazole-2-sulfonamide | Pharmaceutical Scaffolds |
| Secondary Amine | Piperidine | 1-(1-Ethyl-1H-imidazole-2-sulfonyl)piperidine | Agrochemicals |
| Alcohol | Methanol | Methyl 1-ethyl-1H-imidazole-2-sulfonate | Chemical Intermediate |
| Phenol (B47542) | Phenol | Phenyl 1-ethyl-1H-imidazole-2-sulfonate | Materials Science |
Building Block for Novel Heterocyclic Architectures
Beyond simple sulfonylation, this compound is a valuable precursor for creating more elaborate heterocyclic structures, including substituted and fused imidazole systems. nih.govnih.gov
The sulfonyl group can be utilized as a synthetic handle for further molecular elaboration. For instance, the sulfonamide derivatives formed from this reagent can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems, such as imidazothiazines or other related structures. mdpi.com The reactivity of the imidazole ring itself, combined with the functional group introduced via the sulfonyl chloride, provides multiple pathways for constructing complex, polycyclic architectures that are of interest in drug discovery. nih.gov
The inherent biological relevance of the imidazole moiety makes it an attractive core for the development of chemical probes. This compound can be used to covalently attach the imidazole scaffold to fluorescent dyes, biotin (B1667282) tags, or other reporter molecules through the formation of a stable sulfonamide or sulfonate ester linkage. The resulting conjugates could be employed to study biological processes, identify protein targets, or act as sensors for specific analytes.
Precursor for Advanced Materials and Chemical Intermediates
The unique electronic and structural properties of the 1-ethyl-imidazole group suggest that derivatives of this compound could serve as precursors to advanced materials. For example, sulfonamide or sulfonate derivatives could be designed as monomers for polymerization, leading to specialty polymers with tailored properties. Furthermore, the imidazole core is a well-known component of ionic liquids. Functionalization via the sulfonyl chloride group could lead to the synthesis of novel task-specific ionic liquids with potential applications in catalysis or as green solvents.
Utility in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. researchgate.net While specific MCRs involving this compound are not extensively documented, its reactive nature makes it a plausible candidate for such transformations. Imidazole derivatives are known to participate in and catalyze various MCRs. sharif.eduisca.mersc.org It could potentially react with an amine or alcohol generated in situ during the course of an MCR, allowing for the rapid assembly of complex molecules containing the 1-ethyl-1H-imidazol-2-ylsulfonyl group.
Table 2: Hypothetical Substrate Scope in a Multi-Component Reaction
| Component 1 | Component 2 | Component 3 | Potential Role of this compound |
|---|---|---|---|
| Aldehyde | Amine | Isocyanide | Trapping of an amine or alcohol intermediate |
| β-Ketoester | Aldehyde | Urea/Thiourea | Post-condensation functionalization of the product |
Spectroscopic and Structural Elucidation Methodologies for 1 Ethyl 1h Imidazole 2 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.
Proton NMR (1H NMR) spectroscopy would be instrumental in identifying the arrangement of protons within the 1-Ethyl-1H-imidazole-2-sulfonyl chloride molecule. The spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group and the imidazole (B134444) ring.
The ethyl group would typically present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from spin-spin coupling with each other. The chemical shifts of these signals would be influenced by the electronegativity of the adjacent nitrogen atom. The protons on the imidazole ring would appear as distinct singlets or doublets, depending on the specific substitution pattern, with their chemical shifts indicating their electronic environment.
A hypothetical data table for the expected 1H NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.
| Proton Assignment | Expected Multiplicity | Expected Chemical Shift (ppm) | Expected Coupling Constant (J, Hz) |
| Imidazole H-4 | Doublet | 7.0 - 7.5 | 1.5 - 2.5 |
| Imidazole H-5 | Doublet | 7.5 - 8.0 | 1.5 - 2.5 |
| N-CH2CH3 | Quartet | 4.0 - 4.5 | 7.0 - 7.5 |
| N-CH2CH3 | Triplet | 1.3 - 1.6 | 7.0 - 7.5 |
Carbon-13 NMR (13C NMR) spectroscopy would complement the 1H NMR data by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule would produce a distinct signal in the 13C NMR spectrum.
The chemical shifts of the carbon atoms in the imidazole ring would be indicative of their aromatic and heteroatomic environment. The C-2 carbon, being directly attached to the electron-withdrawing sulfonyl chloride group, would be expected to resonate at a significantly downfield position. The carbons of the ethyl group would appear in the upfield region of the spectrum.
A projected data table for the anticipated 13C NMR signals is provided below. Experimental verification is necessary to confirm these values.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Imidazole C-2 | 145 - 155 |
| Imidazole C-4 | 120 - 130 |
| Imidazole C-5 | 115 - 125 |
| N-CH2CH3 | 40 - 50 |
| N-CH2CH3 | 14 - 18 |
To gain deeper insights into the electronic structure and bonding, heteronuclear NMR techniques could be utilized. 15N NMR would provide information about the two distinct nitrogen environments within the imidazole ring. The chemical shifts would differentiate the nitrogen atom of the ethyl group from the other nitrogen in the ring.
33S NMR, although less common due to the low natural abundance and quadrupolar nature of the 33S nucleus, could offer direct information about the sulfur atom in the sulfonyl chloride group. The chemical shift would be highly sensitive to the oxidation state and the nature of the substituents on the sulfur atom.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This would allow for the unambiguous determination of its elemental formula (C5H7ClN2O2S). The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
| Ion | Calculated m/z | Measured m/z | Difference (ppm) |
| [M+H]+ | 195.0000 | (To be determined) | (To be determined) |
| [M+Na]+ | 216.9819 | (To be determined) | (To be determined) |
Tandem Mass Spectrometry (MS/MS) would be used to confirm the structure of this compound by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.
The fragmentation pattern would be expected to show characteristic losses, such as the loss of the sulfonyl chloride group (-SO2Cl), the ethyl group (-CH2CH3), or cleavage of the imidazole ring. The analysis of these fragments would provide conclusive evidence for the connectivity of the atoms within the molecule.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 195.0000 | (To be determined) | SO2Cl |
| 195.0000 | (To be determined) | C2H5 |
| 195.0000 | (To be determined) | Cl |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
The IR and Raman spectra of this compound would be dominated by vibrations of the imidazole ring, the ethyl group, and the sulfonyl chloride moiety. The sulfonyl chloride group (-SO₂Cl) is expected to exhibit strong, characteristic absorption bands. Studies on various sulfonyl chlorides have consistently assigned the sulfur-chlorine (S-Cl) stretching mode to a band in the region of 375 cm⁻¹ in Raman spectra. cdnsciencepub.com
The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are anticipated to appear in the IR spectrum as strong bands. For comparison, p-bromobenzene sulfonyl chloride exhibits vibrational modes that are in good agreement with theoretical calculations. nih.gov Similarly, the vibrational spectra of p-iodobenzene sulfonyl chloride have been studied, providing further reference points for the sulfonyl group vibrations. researchgate.netresearchgate.net
The imidazole ring vibrations will also contribute significantly to the spectra. These include C-H stretching, C=N stretching, and ring deformation modes. For instance, in imidazolium-based ionic liquids, the out-of-plane bending modes of the C-H bonds on the imidazolium (B1220033) ring are observed in the 700–950 cm⁻¹ range in IR spectroscopy. acs.org The in-plane asymmetric stretching of the imidazole ring in metal complexes of methylimidazole is found near 1400 cm⁻¹. researchgate.net
The ethyl group will present characteristic alkane C-H stretching vibrations typically observed between 2850 and 3000 cm⁻¹, along with bending vibrations at lower frequencies.
Based on these analogous compounds, a predictive summary of the key vibrational modes for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| -SO₂Cl | S=O Asymmetric Stretch | 1360 - 1380 | IR (Strong) |
| -SO₂Cl | S=O Symmetric Stretch | 1170 - 1190 | IR (Strong) |
| -SO₂Cl | S-Cl Stretch | ~375 | Raman (Strong) |
| Imidazole Ring | C-H Stretch | 3100 - 3150 | IR/Raman (Moderate) |
| Imidazole Ring | C=N Stretch | 1500 - 1650 | IR/Raman (Moderate) |
| Imidazole Ring | Ring Breathing/Deformation | 800 - 1400 | IR/Raman (Variable) |
| Ethyl Group (-CH₂CH₃) | C-H Stretch | 2850 - 3000 | IR/Raman (Strong) |
| Ethyl Group (-CH₂CH₃) | C-H Bend | 1375 - 1470 | IR/Raman (Moderate) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, we can infer its likely solid-state structure by examining crystallographic data from related imidazole-containing compounds and sulfonyl halides.
The crystal structure of imidazole and its simple derivatives reveals a planar five-membered ring. For example, the crystal structure of the complex salt imidazole imidazolium perchlorate (B79767) shows planar imidazole rings linked by hydrogen bonds. researchgate.net The introduction of an ethyl group at the N1 position and a sulfonyl chloride group at the C2 position will influence the crystal packing.
The geometry around the sulfur atom in the sulfonyl chloride group is expected to be tetrahedral. In more complex systems, such as 2-aryl-1H-benzo[d]imidazole-1-sulfonyl fluoride, the molecular geometry has been determined, providing insight into the arrangement of substituents around the imidazole core. nih.gov It is anticipated that the sulfonyl chloride group will not be coplanar with the imidazole ring due to steric hindrance and the tetrahedral geometry of the sulfur atom.
Intermolecular interactions in the solid state are likely to be governed by weak C-H···O and C-H···N hydrogen bonds, as well as dipole-dipole interactions involving the polar sulfonyl chloride group. The crystal packing will aim to optimize these interactions, leading to a stable, ordered lattice.
A summary of expected structural parameters for this compound, based on data from analogous structures, is provided below.
| Structural Parameter | Expected Value |
|---|---|
| S-Cl Bond Length | ~2.0 - 2.1 Å |
| S=O Bond Length | ~1.4 - 1.5 Å |
| C-S Bond Length | ~1.7 - 1.8 Å |
| O-S-O Bond Angle | ~120° |
| O-S-Cl Bond Angle | ~105 - 110° |
| C-S-Cl Bond Angle | ~100 - 105° |
| Imidazole Ring Geometry | Planar |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The imidazole ring itself is a chromophore that absorbs in the UV region. The UV-Vis spectrum of imidazole in an aqueous solution shows a characteristic absorption peak around 205-209 nm. mdpi.com
Substituents on the imidazole ring can cause a shift in the absorption maximum (λ_max). For instance, the presence of a methyl group in 4-methyl-imidazole results in a red shift of the characteristic absorption peak to 217 nm. mdpi.com The introduction of a carbonyl group, as in imidazole-2-carbaldehyde, leads to a significant red shift with a maximum absorption peak at 280 nm, which is attributed to an n→π* transition. mdpi.com
For this compound, the sulfonyl chloride group is an auxochrome, a group that can modify the absorption of a chromophore. While the sulfonyl group itself is not a strong chromophore, its electron-withdrawing nature can influence the electronic transitions of the imidazole ring. It is expected that the presence of the sulfonyl chloride group at the C2 position will lead to a bathochromic (red) shift of the imidazole π→π* transition.
The UV-Vis spectrum of this compound is therefore predicted to show a primary absorption band in the 220-290 nm range, corresponding to the π→π* transition of the substituted imidazole ring. A weaker n→π* transition may also be observable at a longer wavelength.
The following table summarizes the expected UV-Vis absorption data for this compound based on the analysis of related compounds.
| Compound | Solvent | λ_max (nm) | Electronic Transition |
|---|---|---|---|
| Imidazole | Water | ~205 - 209 | π→π |
| 4-Methyl-imidazole | Methanol/Water | ~217 | π→π |
| Imidazole-2-carbaldehyde | Methanol/Water | ~280 | n→π |
| This compound (Predicted) | - | 220 - 290 | π→π |
Computational and Theoretical Investigations of 1 Ethyl 1h Imidazole 2 Sulfonyl Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure
Prediction of Molecular Geometry and Conformational Analysis
A primary application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For 1-Ethyl-1H-imidazole-2-sulfonyl chloride, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S-Cl | 2.07 | Cl-S-O1 | 108.5 |
| S=O1 | 1.43 | Cl-S-O2 | 108.5 |
| S=O2 | 1.43 | O1-S-O2 | 122.0 |
| S-C2 | 1.78 | S-C2-N1 | 120.0 |
| N1-C2 | 1.38 | S-C2-N3 | 120.0 |
| C2-N3 | 1.38 | C2-N1-C5 | 108.0 |
| N1-C5 | 1.35 | N1-C5-C4 | 109.0 |
| C4-C5 | 1.36 | C5-C4-N3 | 107.0 |
| N3-C4 | 1.39 | C4-N3-C2 | 108.0 |
| N1-CH₂ | 1.47 | C2-N1-CH₂ | 126.0 |
Note: The values in this table are hypothetical and serve as an illustration of the output from a DFT geometry optimization.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ingentaconnect.com For this compound, the electron-withdrawing sulfonyl chloride group is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted imidazole (B134444), thereby increasing its reactivity. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.8 |
Note: These are example values to illustrate the concept and are not derived from a specific calculation on this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a region of high positive potential (blue) around the sulfur atom of the sulfonyl chloride group, making it a primary site for nucleophilic attack. The oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring would be expected to have negative potential (red), indicating their role as potential sites for electrophilic or hydrogen bonding interactions. tandfonline.com
Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization and identification of compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts, when compared to experimental data, can help in the assignment of signals and confirm the structure of the molecule. For this compound, predictions would help assign the protons and carbons of the ethyl group and the imidazole ring.
IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT. These calculations provide a set of vibrational modes and their corresponding intensities. The predicted spectrum can be compared with an experimental spectrum to identify characteristic functional groups. For the target molecule, characteristic peaks for the S=O stretching of the sulfonyl chloride group, and the C-N and C-H vibrations of the imidazole ring and ethyl group would be of particular interest.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption maxima (λ_max) and help understand the nature of the electronic transitions, such as n → π* or π → π* transitions, within the molecule.
Computational Elucidation of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located.
For this compound, a common reaction would be its nucleophilic substitution at the sulfur atom, for example, with an amine to form a sulfonamide. Computational studies could elucidate the reaction pathway, determining whether it proceeds through a concerted or a stepwise mechanism. The geometry of the transition state can be optimized, and its energy can be calculated to determine the activation energy of the reaction. This information is crucial for understanding the reactivity of the sulfonyl chloride and for designing synthetic routes.
QSAR and Cheminformatics Applications (Focus on structural parameters influencing reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. Cheminformatics involves the use of computational methods to analyze chemical data.
For a class of compounds including this compound, QSAR studies could be developed to predict their reactivity or a specific biological activity based on calculated molecular descriptors. These descriptors can include electronic parameters (such as HOMO/LUMO energies, atomic charges), steric parameters (molecular volume, surface area), and hydrophobic parameters (logP). By building a model from a training set of molecules with known activities, the activity of new, untested compounds like this compound could be predicted. The focus would be on identifying which structural parameters, such as the nature of the substituent at the N1 position of the imidazole ring, have the most significant influence on the reactivity of the sulfonyl chloride group.
Future Research Directions and Emerging Trends for 1 Ethyl 1h Imidazole 2 Sulfonyl Chloride
Development of Novel Catalytic Systems for Derivatization
The imidazole (B134444) moiety is a well-established component in various catalytic systems, including N-heterocyclic carbenes (NHCs) and metallo-organic frameworks. Future research is anticipated to leverage the 1-ethyl-1H-imidazole-2-sulfonyl chloride scaffold in the design of novel catalysts. The sulfonyl chloride group can act as a reactive handle to either anchor the imidazole unit to a solid support or to introduce additional functionalities that can modulate the catalytic activity.
Investigations into its use in organocatalysis are also a promising avenue. The imidazole ring can act as a base or a nucleophile, and the ethyl group can influence its steric and electronic properties. Research could focus on developing catalytic systems for a variety of organic transformations, including acyl transfer reactions, C-C bond-forming reactions, and asymmetric synthesis. The acidic proton at the C2 position of the imidazole ring in related systems has been shown to be crucial for catalytic activity in certain reactions, a feature that could be explored for this compound's derivatives. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents. rsc.orgrsc.org Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for such transformations. rsc.orgmdpi.com Future research will likely focus on developing robust and efficient flow chemistry protocols for the synthesis of this compound itself. This would enable safer and more scalable production.
Furthermore, its role as a reactive intermediate makes it an ideal candidate for integration into multi-step automated synthesis platforms. In such a setup, the in-situ generation of this compound followed by its immediate reaction with a nucleophile could streamline the synthesis of diverse sulfonamide libraries. This approach minimizes the handling of the reactive sulfonyl chloride and allows for rapid analogue synthesis, which is particularly valuable in medicinal chemistry for lead optimization. The development of automated systems for producing aryl sulfonyl chlorides has already demonstrated significant improvements in process consistency and yield. mdpi.com
Exploration of Unconventional Reactivity Profiles
While the primary reactivity of this compound is the reaction of the sulfonyl chloride group with nucleophiles to form sulfonamides and sulfonate esters, there is potential for exploring unconventional reactivity. For instance, the imidazole ring can participate in various cycloaddition reactions. Research could investigate if the sulfonyl chloride group can be used to modulate the electronics of the imidazole ring to facilitate novel transformations.
Another area of interest is the potential for the sulfonyl chloride group to act as a leaving group in transition-metal-catalyzed cross-coupling reactions. While imidazole-1-sulfonate esters have been explored in this context, the reactivity of the 2-sulfonyl chloride isomer is less understood. researchgate.net Uncovering novel reaction pathways for this compound could expand its synthetic utility beyond its current applications.
Design of Highly Selective and Efficient Transformations
A key focus of modern organic synthesis is the development of highly selective reactions that minimize waste and by-product formation. Future research on this compound will likely target the design of transformations with high chemo-, regio-, and stereoselectivity. For example, in the synthesis of complex molecules with multiple reactive sites, developing conditions where the sulfonyl chloride reacts preferentially with a specific functional group is highly desirable.
This could involve the use of specific catalysts or reaction conditions to tune the reactivity of the sulfonyl chloride. The imidazole moiety itself could play a role in directing the reactivity through non-covalent interactions with the substrate or catalyst. The development of such selective methods would enhance the value of this compound as a building block in target-oriented synthesis.
Role in Sustainable and Green Chemical Processes
The principles of green chemistry are increasingly influencing the design of chemical processes. Future research will likely explore the role of this compound and its derivatives in more sustainable chemical practices. This could involve several aspects:
Atom Economy: Designing reactions that incorporate the majority of the atoms from the reactants into the final product.
Use of Renewable Feedstocks: Investigating the synthesis of the imidazole core from renewable resources.
Solvent-Free Reactions: Exploring solid-state or solvent-free reaction conditions for the derivatization of this compound to reduce solvent waste. asianpubs.org
Catalytic Processes: As mentioned earlier, the development of catalytic applications for this compound would align with the principles of green chemistry by reducing the need for stoichiometric reagents.
Q & A
Q. What are the standard synthetic routes for preparing 1-ethyl-1H-imidazole-2-sulfonyl chloride, and how are reaction conditions optimized?
The synthesis typically involves sulfonation of 1-ethylimidazole using chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to minimize side reactions like over-sulfonation or decomposition . Purification steps, such as recrystallization from non-polar solvents or vacuum distillation, are critical to isolate high-purity product. Optimization focuses on stoichiometric ratios (e.g., 1:1.2 imidazole:chlorosulfonic acid) and reaction time (2–4 hours) to maximize yield (reported 60–75%) .
Q. How does the reactivity of this compound compare to its positional isomers (e.g., 4-sulfonyl derivatives)?
The 2-sulfonyl chloride group exhibits higher electrophilicity due to reduced steric hindrance compared to the 4-position, enabling faster nucleophilic substitution with amines, alcohols, or thiols. This positional selectivity is critical for applications like sulfonamide formation or protein bioconjugation . Computational studies (e.g., DFT calculations) can predict reactivity differences by analyzing charge distribution and transition states .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its moisture sensitivity and corrosivity, strict PPE (gloves, goggles, lab coat) and anhydrous conditions are mandatory. In case of skin contact, immediate washing with soap/water is required, followed by medical consultation if irritation persists. Work should be conducted in a fume hood to prevent inhalation of HCl vapors released during reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for sulfonylation reactions involving this compound?
Discrepancies often arise from trace moisture or impurities in starting materials. Methodological validation includes:
- Analytical controls : Use HPLC or GC-MS to monitor reaction progress and identify intermediates/byproducts (e.g., sulfonic acid derivatives) .
- Reproducibility checks : Replicate experiments under strictly anhydrous conditions with freshly distilled reagents.
- Kinetic studies : Compare reaction rates under varying temperatures/pH to isolate contributing factors .
Q. What computational tools are effective in predicting the regioselectivity of this compound in bioconjugation reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model the electrophilic sulfonyl group’s interaction with nucleophilic residues (e.g., lysine amines). Molecular docking software (AutoDock, Schrödinger) can predict binding affinities and steric constraints in protein modification . Experimental validation via NMR or X-ray crystallography is recommended to confirm computational predictions .
Q. How can researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via UV-Vis spectroscopy (λ~260 nm for imidazole absorption).
- Mass spectrometry : Identify hydrolysis products (e.g., sulfonic acid derivatives).
- Kinetic modeling : Calculate half-life (t1/2) and activation energy (Ea) to predict shelf-life under storage conditions .
Q. What strategies mitigate competing side reactions when using this reagent for sulfonamide library synthesis?
- Selective solvent systems : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate amine coupling and suppress sulfonate ester formation.
- Temperature control : Maintain sub-ambient temperatures (−20°C) to slow hydrolysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
